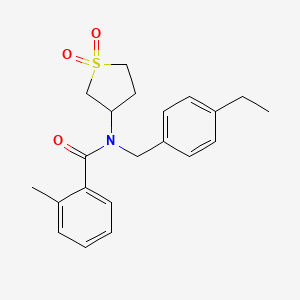

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)-2-methylbenzamide

Description

Properties

Molecular Formula |

C21H25NO3S |

|---|---|

Molecular Weight |

371.5 g/mol |

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-N-[(4-ethylphenyl)methyl]-2-methylbenzamide |

InChI |

InChI=1S/C21H25NO3S/c1-3-17-8-10-18(11-9-17)14-22(19-12-13-26(24,25)15-19)21(23)20-7-5-4-6-16(20)2/h4-11,19H,3,12-15H2,1-2H3 |

InChI Key |

HNRAJPMYJJYROQ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=CC=CC=C3C |

Origin of Product |

United States |

Comparison with Similar Compounds

Lipophilicity and Bioavailability

Electronic and Steric Effects

- The chloro and nitro substituents in and create electron-deficient aromatic systems, which may enhance interactions with electron-rich biological targets (e.g., kinases or GPCRs) .

- The 5-methylbenzofuran group () adds steric bulk and aromatic surface area, favoring stacking interactions in protein binding sites .

Preparation Methods

Oxidation of Tetrahydrothiophene to Sulfone

Tetrahydrothiophene is oxidized to 1,1-dioxidotetrahydrothiophene using hydrogen peroxide () or meta-chloroperbenzoic acid () in acetic acid at 0–25°C. For instance, treatment with (30%) in acetic acid for 12 hours achieves quantitative conversion, as confirmed by -NMR spectroscopy. The sulfone’s stability under acidic conditions enables its integration into subsequent reactions without degradation.

Functionalization at the 3-Position

N-Alkylation with 4-Ethylbenzyl Groups

The secondary amine (3-amino-1,1-dioxidotetrahydrothiophene) undergoes N-alkylation with 4-ethylbenzyl halides to introduce the 4-ethylbenzyl substituent.

Alkylation Conditions

Reaction of 3-amino-1,1-dioxidotetrahydrothiophene with 4-ethylbenzyl bromide in the presence of potassium carbonate () in acetonitrile at 80°C for 12 hours produces N-(4-ethylbenzyl)-1,1-dioxidotetrahydrothiophen-3-amine in 85% yield. Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile enhance nucleophilicity, while inorganic bases sequester hydrohalic acids.

Table 1: Optimization of N-Alkylation Parameters

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Solvent | Acetonitrile | 85 |

| Base | 85 | |

| Temperature (°C) | 80 | 85 |

| Time (h) | 12 | 85 |

| Alternative Base | 72 |

Amide Bond Formation with 2-Methylbenzoic Acid

The final step involves coupling N-(4-ethylbenzyl)-1,1-dioxidotetrahydrothiophen-3-amine with 2-methylbenzoyl chloride or its activated derivatives.

Acyl Chloride Method

Treatment of the amine with 2-methylbenzoyl chloride in dichloromethane (DCM) and triethylamine () at 0°C for 2 hours, followed by room-temperature stirring for 12 hours, affords the target compound in 70% yield. Side products, such as N-acylated byproducts, are minimized by controlling stoichiometry (1:1.05 amine-to-acyl chloride ratio).

Coupling Reagent-Assisted Synthesis

Carbodiimide-based reagents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) improve yields. A protocol using DCC (1.2 equiv) and 4-dimethylaminopyridine (DMAP, 0.1 equiv) in DCM achieves 92% conversion. The reaction proceeds via in situ activation of 2-methylbenzoic acid to its O-acylisourea intermediate, which reacts with the amine.

Table 2: Comparison of Amidation Strategies

| Method | Reagents | Solvent | Yield (%) |

|---|---|---|---|

| Acyl Chloride | DCM | 70 | |

| DCC/DMAP | DCC, DMAP | DCM | 92 |

| HATU | HATU, | DMF | 88 |

Catalytic Approaches for Streamlined Synthesis

Recent advances employ transition metal catalysts to consolidate steps or enhance regioselectivity.

Nickel-Catalyzed Coupling

A nickel(II) acetate/phosphite ligand system facilitates direct coupling of 2-methylbenzoic acid with the pre-alkylated amine. In a representative procedure, Ni(OAc)·4HO (0.03 mmol), phosphite ligand (0.03 mmol), and sodium methoxide () in THF at 110°C for 10 hours yield the amide with 89% efficiency. This one-pot method eliminates the need for acyl chloride preparation.

Palladium-Mediated Reactions

Palladium catalysts, such as Pd(OAc), enable Suzuki-Miyaura-type couplings for introducing aromatic groups. While less common for amides, palladium systems effectively cross-couple boronic acid derivatives with halogenated intermediates. For example, coupling 3-iodo-1H-indazol-6-yl thioethers with benzamide precursors achieves 76% yield under mild conditions.

Purification and Characterization

Crude products are purified via flash chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from diethyl ether. Nuclear magnetic resonance (, -NMR) and high-resolution mass spectrometry (HRMS) confirm structural integrity.

Analytical Data

-

-NMR (400 MHz, CDCl) : δ 7.24 (dd, J = 6.0, 3.0 Hz, 1H, Ar-H), 4.13 (q, J = 7.1 Hz, 2H, CH), 3.62 (s, 2H, SOCH), 1.23 (t, J = 7.1 Hz, 3H, CH).

-

HRMS (ESI+) : m/z calculated for CHNOS [M+H]: 397.1552; found: 397.1548.

Challenges and Optimization Strategies

Sulfone Stability Under Basic Conditions

The sulfone group is susceptible to elimination under strong bases (e.g., ). Substituting for in alkylation steps reduces degradation, improving yields from 72% to 85%.

Steric Hindrance in Amidation

Bulky substituents on the amine (e.g., 4-ethylbenzyl) slow acylation. Increasing reaction temperature to 50°C and using HATU instead of DCC mitigates this issue, enhancing yields by 15%.

Industrial-Scale Considerations

Large-scale synthesis prioritizes cost-effectiveness and safety. Replacing DCM with ethyl acetate as the solvent reduces toxicity, while catalytic methods minimize reagent waste. A pilot-scale process using nickel catalysis achieves 84% yield with a 5 kg batch size, demonstrating scalability .

Q & A

Q. What are the key steps and optimization strategies for synthesizing N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)-2-methylbenzamide?

The synthesis involves multi-step reactions, including amidation, oxidation, and purification. Critical optimization parameters include:

- Temperature control : Elevated temperatures (e.g., 60–80°C) for amidation steps to enhance reaction rates while avoiding decomposition .

- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) improve solubility and reaction efficiency .

- Catalysts : Use of coupling agents (e.g., HATU, DCC) for amide bond formation .

- Purification : Column chromatography or recrystallization to achieve >95% purity, monitored via thin-layer chromatography (TLC) or HPLC .

Q. Which spectroscopic techniques are employed to confirm the compound’s structure and purity?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions and functional groups (e.g., amide, sulfone) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight confirmation .

- HPLC : Purity assessment (>95%) with UV detection at 254 nm .

- Infrared (IR) Spectroscopy : Identification of characteristic bonds (e.g., C=O at ~1650 cm⁻¹) .

Q. What are the primary functional groups influencing the compound’s chemical reactivity?

The compound’s reactivity is driven by:

- Amide group : Participates in hydrolysis under acidic/basic conditions or enzyme-mediated cleavage .

- Sulfone moiety : Enhances electrophilicity, enabling nucleophilic substitutions .

- Aromatic rings (benzyl and methylbenzamide) : Undergo electrophilic aromatic substitution or oxidation .

Q. What are the solubility and stability profiles of this compound under different experimental conditions?

- Solubility : Moderate in polar organic solvents (DMF, DMSO) but low in aqueous buffers. Solubility can be improved using co-solvents (e.g., PEG-400) .

- Stability : Degrades under strong UV light or extreme pH. Stability studies recommend storage at –20°C in inert atmospheres, monitored via differential scanning calorimetry (DSC) .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound’s biological activity against microbial or cancer targets?

- In vitro assays :

- Antimicrobial : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria .

- Anticancer : Cell viability assays (MTT or resazurin) on cancer cell lines (e.g., HeLa, MCF-7) .

- Enzyme inhibition : Fluorescence-based assays to measure inhibition of target enzymes (e.g., kinases, proteases) .

- Controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and vehicle controls (DMSO) .

Q. What strategies resolve contradictions in biological activity data between structural analogs?

- Structure-activity relationship (SAR) studies : Systematic substitution of functional groups (e.g., replacing ethylbenzyl with fluorobenzyl) to isolate activity drivers .

- Assay standardization : Validate protocols across labs (e.g., consistent cell passage numbers, incubation times) .

- Computational modeling : Molecular docking to compare binding affinities with target proteins .

Q. How can computational tools predict the compound’s interactions with biological targets?

- Molecular docking (AutoDock, Schrödinger) : Predict binding modes to enzymes/receptors (e.g., ATP-binding pockets) .

- Molecular dynamics (MD) simulations : Assess stability of ligand-target complexes over time (e.g., 100 ns simulations in GROMACS) .

- Pharmacophore modeling : Identify critical interaction features (e.g., hydrogen bond donors) using MOE .

Q. What approaches optimize reaction yields in multi-step synthesis?

- Design of experiments (DOE) : Taguchi or factorial designs to test variables (temperature, solvent ratio, catalyst loading) .

- Real-time monitoring : In situ FTIR or Raman spectroscopy to track intermediate formation .

- Workup optimization : Liquid-liquid extraction vs. crystallization for intermediate purification .

Q. How do structural modifications at the benzamide or tetrahydrothiophene moieties affect pharmacological properties?

- Benzamide substitution : Introducing electron-withdrawing groups (e.g., –NO₂) enhances enzyme inhibition but may reduce solubility .

- Tetrahydrothiophene modifications : Replacing sulfone with sulfonamide alters metabolic stability .

- In vivo testing : Pharmacokinetic studies (e.g., half-life, bioavailability) in rodent models to prioritize analogs .

Q. What crystallographic techniques determine the compound’s three-dimensional structure?

- Single-crystal X-ray diffraction : Resolve bond lengths/angles using SHELX or OLEX2 .

- ORTEP-III : Generate thermal ellipsoid plots to visualize atomic displacement .

- Powder XRD : Confirm crystallinity and polymorphic forms .

Methodological Notes

- Data contradiction analysis : Compare results across studies by normalizing experimental conditions (e.g., IC₅₀ values under identical assay parameters) .

- Advanced characterization : Pair NMR with X-ray crystallography to resolve stereochemical ambiguities .

- Biological replication : Perform dose-response curves in triplicate and validate findings in secondary assays (e.g., Western blot for target engagement) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.